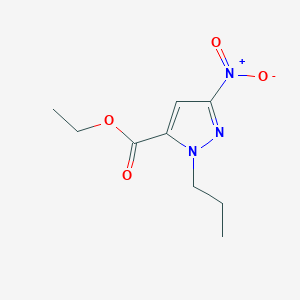

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-nitro-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUBQLDMMIJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive overview of a strategic synthetic approach to Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest to researchers and professionals in drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of this target molecule offers a unique electronic and steric profile for further chemical exploration. This document details a plausible and robust multi-step synthesis, grounded in established chemical principles and supported by authoritative literature.

The proposed synthesis is logically divided into three core stages: the formation of the foundational pyrazole-5-carboxylate ring, subsequent N-alkylation to introduce the propyl group, and finally, regioselective nitration to complete the target structure. Each section provides not only a detailed experimental protocol but also delves into the underlying reaction mechanisms to offer a deeper understanding of the transformations involved.

I. Strategic Overview of the Synthesis

The synthesis of this compound is not documented as a single, linear procedure in the current literature. Therefore, a convergent and logical synthetic pathway has been designed based on well-established transformations of the pyrazole core. The chosen strategy prioritizes commercially available starting materials, high-yielding reactions, and controllable regioselectivity.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Pyrazole Core: Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The initial step involves the construction of the pyrazole ring bearing the necessary ethyl carboxylate and propyl substituents. A common and effective method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydrazine.

Experimental Protocol: Cyclocondensation

-

Preparation of the 1,3-Dicarbonyl Precursor:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of diethyl oxalate and an appropriate ketone (e.g., 2-pentanone) dropwise at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

The reaction is then quenched with a weak acid, and the resulting ethyl 2,4-dioxoheptanoate is extracted with an organic solvent.

-

-

Cyclocondensation with Hydrazine:

-

Dissolve the crude ethyl 2,4-dioxoheptanoate in glacial acetic acid or ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Upon cooling, the product, ethyl 3-propyl-1H-pyrazole-5-carboxylate, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

-

Quantitative Data

| Reagent | Molar Equiv. | Purity | Notes |

| Diethyl oxalate | 1.0 | >99% | |

| 2-Pentanone | 1.0 | >98% | |

| Sodium ethoxide | 1.1 | Prepared fresh or commercially sourced | |

| Hydrazine hydrate | 1.1 | >98% |

Expected Yield: 70-85%

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is governed by the relative reactivity of the two carbonyl groups.

Part 2: N-Alkylation of the Pyrazole Ring

With the pyrazole core in hand, the next step is the introduction of the propyl group at the N1 position. The N-alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, with the product ratio often influenced by steric and electronic factors.[1][2]

Experimental Protocol: N-Propylation

-

Deprotonation:

-

To a solution of ethyl 3-propyl-1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.

-

Stir the suspension for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

-

-

Alkylation:

-

Add 1-iodopropane (or 1-bromopropane) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The resulting mixture of N1 and N2 isomers may require chromatographic separation (e.g., column chromatography) to isolate the desired ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate. The regioselectivity is often sterically controlled, with the alkyl group favoring the less sterically hindered nitrogen.[1][2]

-

Quantitative Data

| Reagent | Molar Equiv. | Purity | Notes |

| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 1.0 | >95% | |

| Potassium carbonate | 1.5 | Anhydrous | |

| 1-Iodopropane | 1.2 | >98% |

Expected Yield (after separation): 60-75% of the N1 isomer

Mechanistic Insights

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The pyrazolate anion, formed upon deprotonation, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The regioselectivity between the two nitrogen atoms is a critical aspect of this reaction.

Caption: General mechanism of N-alkylation of a pyrazole.

Part 3: Regioselective Nitration of the Pyrazole Ring

The final step in the synthesis is the introduction of a nitro group at the C3 position of the pyrazole ring. The nitration of pyrazoles is an electrophilic aromatic substitution, and the position of nitration is influenced by the directing effects of the existing substituents and the reaction conditions. Nitration of pyrazoles can occur at the C4 position or, under certain conditions, at the C3 or C5 positions.[3][4][5]

Experimental Protocol: Nitration

-

Preparation of the Nitrating Mixture:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid while maintaining the temperature below 10 °C.

-

-

Nitration Reaction:

-

Dissolve the ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid at 0 °C.

-

Add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Quantitative Data

| Reagent | Molar Equiv. | Purity | Notes |

| Ethyl 1,3-dipropyl-1H-pyrazole-5-carboxylate | 1.0 | >98% | |

| Fuming Nitric Acid | 1.5 | ||

| Concentrated Sulfuric Acid | As solvent and catalyst |

Expected Yield: 65-80%

Mechanistic Insights

The nitration of the pyrazole ring occurs via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the electrophile. The position of attack is directed by the substituents on the pyrazole ring. The reaction proceeds through a sigma complex (Wheland intermediate), which then loses a proton to restore the aromaticity of the ring. The choice of a strong acid medium is crucial for the generation of the nitronium ion.[3]

Caption: General mechanism for the electrophilic nitration of a pyrazole ring.

IV. Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the successful introduction of the propyl and nitro groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the ester carbonyl group (around 1730-1715 cm⁻¹).

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.

V. Safety Considerations

-

Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is essential. The use of a blast shield and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Alkylating agents such as 1-iodopropane are harmful and should be handled with care.

VI. Conclusion

This technical guide outlines a robust and scientifically sound synthetic route for the preparation of this compound. By breaking down the synthesis into three key stages—pyrazole core formation, N-alkylation, and nitration—this document provides researchers with a clear and actionable strategy. The inclusion of mechanistic insights and detailed protocols is intended to empower scientists in the successful synthesis and further exploration of this and related pyrazole derivatives in the context of drug discovery and development.

References

-

Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

- Google Patents. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.

-

ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

-

RSC Publishing. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11.1 Pyraxole and Imiduxole. [Link]

-

PubMed Central. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

-

ResearchGate. (2008). Straightforward and Regiospecific Synthesis of Pyrazole5-carboxylates from Unsymmetrical Enaminodiketones. [Link]

-

PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

Canadian Science Publishing. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. [Link]

-

Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

PubChem. (n.d.). ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

- Google Patents. (n.d.).

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]

-

ResearchGate. (2010). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate spectroscopic data (NMR, IR, MS)

A-Z Spectroscopic Guide for Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural elucidation and characterization of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data based on established principles of spectroscopy and analysis of analogous structures. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. Each section includes a standardized experimental protocol, detailed interpretation of the spectral data, and visual aids to ensure clarity and support self-validating experimental design.

Molecular Structure & Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle. Its structure is characterized by three key substituents which dictate its spectroscopic signature: an N1-propyl group, a C3-nitro group, and a C5-ethyl carboxylate group. The electron-withdrawing nature of the nitro and ester groups significantly influences the electronic environment of the pyrazole ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₄ | - |

| Molecular Weight | 227.22 g/mol | - |

| Canonical SMILES | CCCN1N=C(C=C1C(=O)OCC)[O-] | - |

| IUPAC Name | This compound | - |

Molecular Structure Diagram

The following diagram illustrates the atom numbering scheme used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct, predictable signals for each unique proton and carbon environment.

Experimental Protocol (¹H & ¹³C NMR)

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a 30° pulse and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is anticipated to show five distinct signals, each corresponding to a unique proton environment in the molecule.

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-4 (pyrazole) | 7.3 - 7.6 | s (singlet) | 1H | This lone aromatic proton is significantly deshielded by the strong electron-withdrawing effects of the adjacent C3-nitro and C5-carboxylate groups.[1][2] |

| -O-CH₂-CH₃ (ethyl) | 4.3 - 4.5 | q (quartet) | 2H | The methylene protons are adjacent to an electron-withdrawing oxygen atom and are split into a quartet by the neighboring methyl group (n+1=4). |

| N-CH₂-CH₂-CH₃ (propyl) | 4.1 - 4.3 | t (triplet) | 2H | These methylene protons are directly attached to the pyrazole nitrogen, causing a downfield shift. They are split into a triplet by the adjacent methylene group (n+1=3). |

| N-CH₂-CH₂-CH₃ (propyl) | 1.8 - 2.0 | m (multiplet/sextet) | 2H | These central methylene protons are shielded relative to the N-CH₂ group and are split by protons on both adjacent carbons, resulting in a complex multiplet. |

| -O-CH₂-CH₃ (ethyl) | 1.3 - 1.5 | t (triplet) | 3H | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group (n+1=3).[3] |

| N-CH₂-CH₂-CH₃ (propyl) | 0.9 - 1.1 | t (triplet) | 3H | The terminal methyl protons of the propyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene group (n+1=3).[3] |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon atoms and information about their chemical environment.

| Assigned Carbons | Predicted δ (ppm) | Rationale for Assignment |

| C=O (ester carbonyl) | 158 - 162 | The carbonyl carbon of an ester is characteristically found in this downfield region. |

| C-3 (pyrazole) | 150 - 155 | Attached to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded.[4] |

| C-5 (pyrazole) | 140 - 145 | Attached to the ester group and nitrogen, this carbon is also deshielded but typically less so than C-3 in nitropyrazoles.[5][6] |

| C-4 (pyrazole) | 110 - 115 | This protonated aromatic carbon appears at a higher field compared to the substituted C-3 and C-5 carbons.[5][6] |

| -O-CH₂- (ethyl) | 62 - 64 | The carbon of the ethyl ester attached to oxygen is found in this characteristic region. |

| N-CH₂- (propyl) | 50 - 53 | The carbon of the propyl group attached to the pyrazole nitrogen is deshielded. |

| -CH₂- (propyl) | 22 - 25 | The central carbon of the propyl group is in a typical aliphatic region. |

| -O-CH₂-CH₃ (ethyl) | 13 - 15 | The terminal methyl carbon of the ethyl ester. |

| -CH₃ (propyl) | 10 - 12 | The terminal methyl carbon of the propyl group, typically the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitro and ester moieties.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum provides a molecular fingerprint, with key bands confirming the presence of the required functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode / Functional Group |

| 3100 - 3150 | Medium-Weak | Aromatic C-H Stretch (pyrazole ring)[7][8] |

| 2850 - 2980 | Medium | Aliphatic C-H Stretch (propyl and ethyl groups)[9] |

| 1720 - 1740 | Strong | C=O Stretch (ester carbonyl) [10] |

| 1520 - 1560 | Very Strong | N-O Asymmetric Stretch (nitro group) [11] |

| 1450 - 1600 | Medium-Weak | C=C and C=N Stretches (pyrazole ring)[8] |

| 1340 - 1380 | Strong | N-O Symmetric Stretch (nitro group) [11] |

| 1100 - 1300 | Strong | C-O Stretch (ester)[10] |

The most diagnostic peaks are the strong carbonyl stretch around 1730 cm⁻¹ and the two very strong N-O stretching bands, which are definitive evidence for the ester and nitro groups, respectively.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation, which is essential for structural analysis.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

Fragmentation Analysis

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents.[12][13] For this compound, the molecular ion (M⁺˙) is expected at m/z 227 .

| Predicted m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 227 | [C₉H₁₃N₃O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 198 | [M - C₂H₅]⁺ | Loss of ethyl radical from ester |

| 182 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 181 | [M - NO₂]⁺ | Loss of nitro group |

| 184 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 153 | [M - NO₂ - C₂H₄]⁺ | Loss of nitro group and ethene (from ester) |

| 154 | [M - OCH₂CH₃ - C₂H₄]⁺ | Loss of ethoxy radical and ethene (from propyl) |

Primary Fragmentation Pathways

The following diagram illustrates the most probable initial fragmentation steps for the molecular ion under EI conditions. The stability of the resulting fragments often dictates the relative intensity of the observed peaks.[14]

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. IR spectroscopy confirms the presence of the critical nitro and ester functional groups through their characteristic strong absorption bands. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these spectroscopic methods provide a unique and definitive fingerprint for the title compound, ensuring its unambiguous identification in any research or development setting.

References

- I. L. Finar and B. J. Millard, "Trends in mass spectrum fragmentation of pyrazoles," Journal of the Chemical Society B: Physical Organic, 1969, 249-255.

- J. van Thuijl, K. J. Klebe, and J. J. van Houte, "The mass spectra of pyrazoles," Organic Mass Spectrometry, vol. 3, no. 11, pp. 1549-1557, 1970.

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magn Reson Chem. 2025 Oct 20. [Online]. Available: [Link]

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Online]. Available: [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Online]. Available: [Link]

-

University of Calgary. IR: nitro groups. [Online]. Available: [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online]. Available: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online]. Available: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central (PMC). [Online]. Available: [Link]

-

SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Online]. Available: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Online]. Available: [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Online]. Available: [Link]

-

PubChem. ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. [Online]. Available: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Online]. Available: [Link]

-

University of Regensburg. Chemical shifts. [Online]. Available: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

-

University of Colorado Boulder. IR handout.pdf. [Online]. Available: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Online]. Available: [Link]

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Online]. Available: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available: [Link]

-

PubChem. ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. [Online]. Available: [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Solubility and Stability Profiling of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity agents.[1] Its unique electronic properties and synthetic tractability make it a privileged structure in drug discovery.[2][3] The subject of this guide, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, incorporates several key functional groups that define its potential physicochemical behavior: the aromatic pyrazole core, a hydrolytically susceptible ethyl ester, a lipophilic N-propyl group, and a strongly electron-withdrawing C-nitro group.

For any new chemical entity (NCE) progressing through the drug development pipeline, a thorough understanding of its solubility and stability is paramount. These fundamental properties dictate formulation strategies, bioavailability, storage conditions, and shelf-life, and are a critical component of regulatory submissions.[4][5] Forced degradation studies, in particular, are essential for elucidating potential degradation pathways and for developing the validated, stability-indicating analytical methods required by regulatory bodies like the ICH.[6][7]

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to characterize the solubility and stability of this compound. Lacking specific experimental data for this exact molecule in the public domain, this document synthesizes established principles from the literature on pyrazoles, nitroaromatic compounds, and carboxylate esters to construct a predictive and methodological road map for its complete physicochemical profiling.

Predicted Physicochemical Profile and Key Liabilities

The chemical structure of a molecule is the primary determinant of its properties. By dissecting the key functional groups of this compound, we can anticipate its behavior and identify its most probable liabilities.

-

Pyrazole Core: The five-membered aromatic ring is relatively stable but can be susceptible to certain oxidative or high-energy thermal degradation pathways.[8][9][10] The presence of two nitrogen atoms allows for potential hydrogen bonding, influencing solubility and crystal packing.[11][12]

-

Ethyl Ester Moiety: This is the most significant predicted liability. Ester groups are well-known to be susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. Studies on other pyrazole ester derivatives have highlighted their rapid degradation in aqueous buffers, often with half-lives of only a few hours.[13][14] The primary degradation product would be the corresponding carboxylic acid.

-

N-Propyl Group: The addition of this alkyl chain increases the molecule's lipophilicity (fat-solubility) and molecular weight, which is expected to decrease its aqueous solubility compared to a simpler N-methyl or N-H analogue.

-

C-Nitro Group: As a potent electron-withdrawing group, the nitro function significantly influences the electronics of the pyrazole ring.[15] Critically, nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to light.[4] This group also increases the energetic potential of the molecule, suggesting that thermal stability should be carefully evaluated.[16][17]

Based on this analysis, the two most critical areas for investigation are hydrolytic instability due to the ester and photostability due to the nitro group.

Comprehensive Solubility Assessment

Solubility is a critical parameter that influences everything from in-vitro assay performance to in-vivo absorption. A multi-faceted approach is required to fully characterize this property.

Causality Behind Solvent Selection

The choice of solvents for solubility screening should be strategic, covering a range of polarities and pH values relevant to pharmaceutical development.

| Solvent System | Rationale for Inclusion | Predicted Solubility |

| Purified Water | Baseline aqueous solubility; essential for understanding intrinsic properties. | Low |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH; critical for predicting behavior in biological media. | Low |

| 0.1 M HCl (pH ~1) | Represents gastric fluid conditions; assesses solubility at low pH. | Potentially Low |

| 0.1 M NaOH (pH ~13) | Represents extreme basic conditions; may increase solubility if hydrolysis occurs. | Low, but may increase over time with degradation. |

| Ethanol / Water Mixtures | Common co-solvent system in formulations; assesses solubility enhancement. | Moderate to High |

| Propylene Glycol (PG) | A widely used non-aqueous vehicle for poorly soluble compounds. | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Universal aprotic solvent; typically used for creating high-concentration stock solutions for screening. | High |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method is the gold standard for determining equilibrium solubility and should be performed once a validated analytical method is in place.

Objective: To determine the saturated concentration of the compound in a given solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., PBS, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). A preliminary time-course experiment should be run to confirm that equilibrium is reached.

-

Phase Separation: Allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method, such as the RP-HPLC method described in Section 5.0.

-

Reporting: Express the solubility in units of mg/mL or µg/mL.

Workflow for Solubility Profiling

Caption: Decision workflow for solubility assessment.

Stability Profiling: A Forced Degradation Approach

Forced degradation (or stress testing) is an intentional process to accelerate the degradation of a drug substance.[5] Its purpose is not to determine shelf-life but to identify likely degradation products, elucidate degradation pathways, and critically, to challenge the analytical methods to ensure they are "stability-indicating."[4][7]

Recommended Stress Conditions

The conditions below are based on ICH guidelines and the predicted liabilities of the molecule. The goal is to achieve 5-20% degradation; conditions may need to be adjusted (time, temperature, concentration) to achieve this target.

| Stress Condition | Reagents & Conditions | Predicted Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat at 60°C | Cleavage of the ethyl ester to form the corresponding carboxylic acid and ethanol. |

| Base Hydrolysis | 0.1 M NaOH, at room temp | Rapid cleavage of the ethyl ester. This is expected to be the fastest degradation route. |

| Oxidation | 3% H₂O₂, at room temp | Potential oxidation of the pyrazole ring or the N-propyl group. |

| Thermal | Solid sample, 80°C dry heat | Non-specific decomposition. Pyrazoles can be thermally stable, but the nitro group may lower the decomposition temperature.[16][18] |

| Photolytic | Solution & Solid, ICH Q1B compliant light exposure (UV & Vis) | Degradation initiated by the nitroaromatic moiety.[4] |

Predicted Hydrolytic Degradation Pathway

Caption: Predicted primary hydrolytic degradation pathway.

Step-by-Step Protocol for a Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

For hydrolytic/oxidative studies, add a small volume of the stock solution to the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the target final concentration.

-

For thermal studies, place a known mass of the solid compound in a vial.

-

For photostability, expose both solid and a solution (in a quartz cuvette) to the light source.

-

-

Control Sample: Prepare a "control" sample by diluting the stock solution in the same solvent used for the stressed samples (e.g., a 50:50 mix of water:acetonitrile) but without the stressor. Keep this sample protected from light and heat.

-

Incubation: Place the stressed samples under the specified conditions. Pull time points as needed (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: For hydrolytic samples, neutralize the reaction at each time point by adding an equivalent amount of base or acid, respectively. This prevents further degradation before analysis.

-

Analysis: Analyze all samples (stressed, control, and a time-zero sample) using the stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[4]

Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the industry-standard technique for stability testing due to its high resolving power, sensitivity, precision, and compatibility with aqueous and organic solutions.[4]

Protocol: HPLC Method Development Strategy

Objective: To develop a gradient RP-HPLC method that separates the parent compound from all process impurities and degradation products generated during stress testing.

-

Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., methanol) and acquire a UV-Vis spectrum from 200-400 nm. Select a wavelength of maximum absorbance for high sensitivity, ensuring degradants also have some absorbance at this wavelength.

-

Initial Column & Mobile Phase Screening:

-

Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid improves peak shape for nitrogen-containing heterocycles.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Development using Stressed Samples:

-

Inject a time-zero (unstressed) sample to identify the retention time of the parent peak.

-

Inject the most degraded sample (likely the base hydrolysis sample). The goal is to see new peaks (degradants) eluting before or after the parent peak.

-

Develop a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

-

Adjust the gradient slope and time to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant is co-eluting.

Workflow for Stability-Indicating Method Development

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-property relationships and guiding rational drug design. This document will delve into the synthesis, characterization, and a detailed examination of the crystal structure of the title compound.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern of this compound, featuring a nitro group (a potent electron-withdrawing group and hydrogen bond acceptor), a flexible propyl chain, and an ethyl carboxylate moiety, suggests a molecule with intriguing electronic and steric properties that can influence its intermolecular interactions and, consequently, its solid-state packing and bioavailability. Understanding the precise spatial arrangement of these functional groups is crucial for predicting its behavior in a biological system.

Synthesis and Crystallization

The synthesis of substituted pyrazole carboxylates is a well-established area of organic chemistry. The following protocol outlines a general and reliable method for the preparation of this compound, followed by a crystallization procedure suitable for obtaining single crystals for X-ray diffraction analysis.

Synthetic Protocol

The synthesis typically proceeds via a multi-step sequence, beginning with the construction of the pyrazole ring, followed by N-alkylation and nitration. A plausible synthetic route is depicted below.

Unlocking the Therapeutic Potential of Ethyl 3-Nitro-1-Propyl-1H-Pyrazole-5-Carboxylate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a novel compound within this class, and its therapeutic potential remains to be elucidated. This in-depth technical guide provides a strategic framework for the identification and validation of its potential therapeutic targets. As a senior application scientist, this document moves beyond a simple listing of methods to provide a scientifically grounded rationale for experimental choices, ensuring a self-validating and robust approach to drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers unique physicochemical properties that make it a "biologically privileged" structure.[5] Pyrazole-containing compounds have demonstrated a remarkable diversity of pharmacological activities.[3][4] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3][6]

The biological activity of pyrazole derivatives is intrinsically linked to the nature and position of their substituents.[3] For instance, different substitutions can lead to compounds with potent anti-inflammatory, anticancer, or antimicrobial properties.[4] This highlights the critical importance of a systematic approach to understanding the structure-activity relationship (SAR) for any new pyrazole derivative.[3]

Structural Analysis of this compound

A thorough analysis of the this compound structure provides initial clues to its potential biological interactions and therapeutic applications.

| Structural Feature | Potential Significance |

| Pyrazole Core | A well-established pharmacophore with a broad range of biological activities.[2][3][4] |

| Nitro Group at C3 | An electron-withdrawing group that can influence the electronic properties of the pyrazole ring and potentially participate in hydrogen bonding or other interactions with a biological target. |

| Propyl Group at N1 | A lipophilic group that can enhance membrane permeability and influence the compound's pharmacokinetic profile. |

| Carboxylate Group at C5 | A potential hydrogen bond acceptor and a site for metabolic modification. |

Hypothesized Therapeutic Target Classes

Based on the extensive literature on pyrazole derivatives, we can formulate initial hypotheses regarding the potential therapeutic target classes for this compound.

Protein Kinases in Oncology

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3]

-

Rationale: The pyrazole scaffold can act as a bioisostere for other aromatic rings and can form crucial hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of kinases.[2]

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK) are among the kinases targeted by pyrazole-based inhibitors.[3]

Enzymes in Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, are well-documented.[2]

-

Rationale: The structural features of our compound of interest may allow it to bind to the active site of enzymes involved in the inflammatory cascade.

-

Potential Targets: Cyclooxygenase-2 (COX-2) is a primary target for many pyrazole-based anti-inflammatory agents.[7] Other potential targets include various synthases and signaling proteins involved in inflammation.[2]

Microbial Enzymes and Proteins

The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antifungal activities.[8]

-

Rationale: The unique electronic and structural features of the compound could enable it to selectively inhibit essential enzymes or proteins in microbial pathogens.

-

Potential Targets: Specific enzymes in bacterial or fungal metabolic pathways could be potential targets.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methods, is essential for the successful identification and validation of therapeutic targets.[9][10] This workflow ensures a systematic and evidence-based progression from initial hypothesis to validated target.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vivo Validation in Disease-Relevant Models

The ultimate validation of a therapeutic target and a drug candidate requires demonstrating efficacy and safety in a living organism. [1]

-

Animal Models: Select appropriate animal models that recapitulate key aspects of the human disease of interest (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation). [7][11]* Pharmacokinetics/Pharmacodynamics (PK/PD): Characterize the absorption, distribution, metabolism, and excretion of the compound in the animal model. Correlate drug exposure with the observed pharmacological effect.

-

Toxicology Studies: Conduct preliminary toxicology studies to assess the compound's safety profile and identify any potential adverse effects.

Conclusion

While this compound is a novel chemical entity, its pyrazole core provides a strong foundation for hypothesizing its potential therapeutic targets. The systematic and multi-faceted approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for elucidating its mechanism of action and unlocking its therapeutic potential. By adhering to the principles of scientific integrity and self-validating experimental design, researchers can confidently navigate the complex but rewarding path of drug discovery.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Retrieved from [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

-

Singh, S., & Narayanan, S. (2020). Target Identification Approaches in Drug Discovery. In Drug Discovery and Development - New Advances. IntechOpen. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5085. [Link]

-

de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644529. [Link]

-

Liu, J., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 548-552. [Link]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]

-

Sharma, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(10), 1202-1229. [Link]

-

Belkacem, N., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 11674. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3391. [Link]

-

PubChem. (n.d.). ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 57-66. [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1205. [Link]

-

Bautista-Ávila, M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4861. [Link]

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Authored by a Senior Application Scientist

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential. The introduction of a nitro group and specific alkyl substituents, as seen in this compound, can dramatically influence the molecule's reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of this specific nitropyrazole derivative, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its structural features, physicochemical properties, likely synthetic pathways, and spectral characteristics, drawing upon data from analogous compounds and established principles of pyrazole chemistry to provide a holistic understanding.

Molecular Structure and Key Identifiers

This compound is a substituted pyrazole with the following key structural features: a five-membered pyrazole ring, a nitro group at the 3-position, a propyl group at the N1 position, and an ethyl carboxylate group at the 5-position.

Systematic IUPAC Name: this compound

CAS Registry Number: 1170291-12-9[1]

Molecular Formula: C9H13N3O4

Canonical SMILES: CCCN1N=C(C=C1C(=O)OCC)[O-]

Below is a diagram illustrating the molecular structure and a logical workflow for its characterization.

Caption: Figure 1: Molecular Structure and Characterization Workflow

Physicochemical Properties

| Property | Predicted/Analog-Based Value | Source/Basis for Estimation |

| Molecular Weight | 227.22 g/mol | Calculated from molecular formula |

| Exact Mass | 227.08995 Da | Calculated from molecular formula |

| XLogP3 | ~1.5 | Estimated based on analogs (ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate XLogP3 = 1.2)[2] |

| Hydrogen Bond Donor Count | 0 | Based on molecular structure |

| Hydrogen Bond Acceptor Count | 5 | Based on molecular structure (2 from nitro, 2 from ester, 1 from pyrazole N) |

| Rotatable Bond Count | 5 | Based on molecular structure |

| Appearance | Likely a solid at room temperature | Based on related pyrazole derivatives[3] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane | Based on moderate lipophilicity[4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound would likely follow a multi-step process, beginning with the construction of the pyrazole core, followed by nitration. A plausible synthetic route is outlined below, based on established methodologies for similar pyrazole derivatives.[5][6]

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This step involves a Claisen condensation between diethyl oxalate and 2-pentanone, using a base such as sodium ethoxide.

Step 2: Cyclization to form Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The resulting ß-diketone, ethyl 2,4-dioxoheptanoate, is then reacted with hydrazine hydrate in an acidic medium (e.g., glacial acetic acid) to form the pyrazole ring.[5]

Step 3: N-Alkylation

The N-H of the pyrazole ring is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to introduce the propyl group at the N1 position.

Step 4: Nitration

The final step is the regioselective nitration of the pyrazole ring at the 3-position. This is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The presence of the electron-withdrawing ester group at the 5-position directs the nitration to the 3-position.

Caption: Figure 2: Proposed Synthesis Workflow

Chemical Reactivity

Nitropyrazoles are known for their stability due to the aromatic nature of the pyrazole ring.[7] The presence of the nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are less common for pyrazoles. The ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or transesterification. The nitro group can be reduced to an amino group, providing a handle for further functionalization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and propyl groups, as well as a singlet for the proton on the pyrazole ring.

-

Ethyl group: A quartet for the -OCH2- protons and a triplet for the -CH3 protons.

-

Propyl group: A triplet for the terminal -CH3, a sextet for the central -CH2-, and a triplet for the -NCH2- protons.

-

Pyrazole ring proton: A singlet for the C4-H.

13C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Key expected chemical shifts are:

-

Carbonyl carbon: Around 160-165 ppm.

-

Pyrazole ring carbons: C3 (bearing the nitro group) and C5 (bearing the ester) will be downfield, while C4 will be more upfield. Based on data for other C-nitropyrazoles, the C3 signal is expected to be significantly downfield.[8]

-

Ethyl and propyl carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]+ at m/z 228.09. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and the propyl group (-43 Da).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| C=O (Ester) | 1720-1740 |

| N-O (Nitro) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) |

| C-N | 1000-1250 |

| C-H (aliphatic) | 2850-3000 |

Applications and Future Directions

Nitropyrazole derivatives are of significant interest in various fields. They are explored as energetic materials due to their high nitrogen content and thermal stability.[7] In medicinal chemistry, the pyrazole nucleus is a common scaffold in many approved drugs, and nitro-substituted pyrazoles have been investigated for their potential as antimicrobial and anticancer agents. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. Further research could focus on the experimental validation of its physicochemical properties, exploration of its biological activities, and its utility as an intermediate in organic synthesis.

References

-

PubChem. Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate. Available from: [Link]

-

PubChem. Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

-

Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. Available from: [Link]

-

Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Available from: [Link]

-

Dalinger, I. L., et al. (1997). N-Nitropyrazoles. 10. Synthesis of Substituted N-Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1198-1201. Available from: [Link]

-

Gevorgyan, A., et al. (2017). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 82(11), 5795-5806. Available from: [Link]

-

PubChem. Ethyl 3-propyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Pereira, M. M. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3195. Available from: [Link]

-

Supporting Information for an article. Available from: [Link]

-

NIST. Ethyl 3-nitrobenzoate. Available from: [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available from: [Link]

-

PubChem. Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Dege, N. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1145-1147. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. 1170291-12-9|this compound|BLD Pharm [bldpharm.com]

- 2. ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate | C8H11N3O4 | CID 119056313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (39658-15-6) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1170291-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (CAS Number 1170291-12-9), a substituted pyrazole derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its chemical identity, predicted properties, and potential applications by drawing parallels with closely related pyrazole-based molecules. The guide covers a plausible synthetic pathway, potential biological activities, and essential safety considerations, offering a valuable resource for researchers initiating studies on this compound.

Introduction and Chemical Identity

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of a nitro group at the 3-position and a propyl group at the 1-position of the pyrazole ring, along with an ethyl carboxylate at the 5-position, defines the unique chemical architecture of this molecule and likely influences its physicochemical properties and biological activity.

Table 1: Chemical Identity of CAS 1170291-12-9

| Identifier | Value |

| CAS Number | 1170291-12-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃N₃O₄ |

| Molecular Weight | 227.22 g/mol |

| Canonical SMILES | CCCn1c(cc(n1)[O-])C(=O)OCC |

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale/Comparison |

| Physical State | Solid | Many substituted pyrazole carboxylates are solids at room temperature. |

| Melting Point (°C) | Not available | Comparable nitro-substituted pyrazole carboxamides have melting points in the range of 137-141°C.[1] |

| Boiling Point (°C) | > 300 (decomposes) | High boiling points are expected for compounds of this molecular weight and polarity. Similar pyrazole esters often decompose at elevated temperatures. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Limited solubility in water. | The ethyl ester and propyl groups contribute to lipophilicity, while the nitro and pyrazole moieties add some polarity. |

Potential Biological Activities and Therapeutic Areas of Interest

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[2] The specific substitutions on the pyrazole ring of CAS 1170291-12-9 suggest several potential areas for investigation:

-

Anti-inflammatory Activity: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various antimicrobial and antifungal agents. The nitro group, in particular, is a known feature in some antimicrobial compounds.

-

Anticancer Activity: Substituted pyrazoles have been explored as potential anticancer agents, with mechanisms including the inhibition of protein kinases and other cellular signaling pathways.

-

Agrochemical Applications: Pyrazole derivatives are also utilized in the agricultural sector as herbicides and insecticides.

The nitro group on the pyrazole ring is an electron-withdrawing group that can significantly influence the molecule's reactivity and biological interactions. It may participate in hydrogen bonding and other non-covalent interactions with biological targets.

Diagram 1: Potential Biological Targets of Pyrazole Derivatives

Caption: Pyrazole scaffolds can interact with various biological macromolecules.

Proposed Synthetic Pathway

A definitive, published synthesis for this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrazole synthesis methodologies.[3] A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Diagram 2: Proposed Synthesis of this compound

Caption: A potential synthetic route to the target compound.

Experimental Protocol (Hypothetical):

-

Preparation of the β-keto ester: Ethyl 2-nitro-3-oxohexanoate can be synthesized through the nitrosation of ethyl 3-oxohexanoate followed by oxidation, or via other established methods for the synthesis of α-nitro-β-keto esters.

-

Cyclocondensation:

-

To a solution of ethyl 2-nitro-3-oxohexanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add propylhydrazine (1.1 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Note: This is a proposed pathway and would require experimental validation and optimization.

Safety and Handling

Specific safety data for CAS 1170291-12-9 is not available. However, based on the GHS classification of the closely related analogue, ethyl 3-propyl-1H-pyrazole-5-carboxylate, the following hazards should be considered[4]:

-

Skin Irritation (Category 2): May cause skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Data (Anticipated)

While a commercial vendor indicates the availability of spectroscopic data, it is not publicly accessible.[1] Based on the structure, the following characteristic signals would be expected in the respective spectra:

Table 3: Anticipated Spectroscopic Data

| Spectrum | Expected Signals |

| ¹H NMR | - A triplet and two multiplets for the n-propyl group protons. - A quartet and a triplet for the ethyl ester protons. - A singlet for the proton on the pyrazole ring. |

| ¹³C NMR | - Signals for the carbons of the n-propyl and ethyl groups. - Signals for the pyrazole ring carbons, with the carbon bearing the nitro group shifted downfield. - A signal for the ester carbonyl carbon. |

| IR (cm⁻¹) | - Strong absorption bands for the C=O of the ester (around 1720-1740). - Strong asymmetric and symmetric stretching bands for the nitro group (around 1500-1560 and 1300-1370). - C-H stretching and bending vibrations. |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 227. - Fragmentation patterns corresponding to the loss of the ethoxy group, ethyl group, and nitro group. |

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry and agrochemical research. While specific experimental data is scarce, this guide provides a foundational understanding of its properties and potential applications based on the well-documented chemistry of related compounds. Researchers are encouraged to perform thorough characterization and safety assessments before use. The proposed synthetic route and anticipated spectroscopic data offer a starting point for the synthesis and identification of this compound.

References

-

PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Yogi, B., & Singh, R. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research and Analytical Reviews, 6(2). Retrieved from [Link]

-

MDPI. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

Sources

- 1. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | CID 14049151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (39658-15-6) for sale [vulcanchem.com]

- 6. ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate | C8H11N3O4 | CID 119056313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects[1][2][3]. Given the therapeutic potential of pyrazole derivatives, a systematic in vitro characterization of novel analogues is paramount. This guide presents a logical workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by detailed protocols for assessing potential anti-inflammatory and enzyme-inhibitory activities. The methodologies are grounded in established scientific principles and include self-validating controls to ensure data integrity.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent structural motif in a multitude of clinically relevant drugs[1][2]. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, thereby modulating their function[2]. Numerous pyrazole derivatives have been developed as potent anti-inflammatory agents, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenases (COX)[4]. Furthermore, their antiproliferative effects on various cancer cell lines have been extensively documented[5][6].

The subject of this guide, this compound, is a novel entity for which biological data is not yet widely available. The following protocols are designed to provide a robust framework for its initial in vitro characterization, focusing on cytotoxicity, anti-inflammatory potential, and enzyme inhibition.

Experimental Workflow: A Tiered Approach

A systematic evaluation of a novel compound is crucial for generating a clear and comprehensive biological profile. We propose a tiered approach, starting with fundamental toxicity assessments and progressing to more specific functional assays.

Caption: Tiered experimental workflow for in vitro characterization.

Tier 1: Foundational Cytotoxicity Assays

Before assessing the functional effects of this compound, it is imperative to determine its intrinsic cytotoxicity. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death[7][8]. We describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability[9].